molecular formula C11H10O4 B13010399 5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one

5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B13010399
M. Wt: 206.19 g/mol
InChI Key: OMPIMGADQXUUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one is an organic compound with a unique structure that combines a dioxolane ring with an isobenzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran-1(3H)-one with a dioxolane derivative under acidic or basic conditions. One common method is the acid-catalyzed condensation of isobenzofuran-1(3H)-one with 1,3-dioxolane in the presence of a strong acid like sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring and isobenzofuranone moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dioxolan-2-yl)benzofuran-1(3H)-one
  • 5-(1,3-Dioxolan-2-yl)phthalide
  • 5-(1,3-Dioxolan-2-yl)isocoumarin

Uniqueness

5-(1,3-Dioxolan-2-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of the dioxolane ring and isobenzofuranone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O4/c12-10-9-2-1-7(5-8(9)6-15-10)11-13-3-4-14-11/h1-2,5,11H,3-4,6H2

InChI Key

OMPIMGADQXUUFN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.